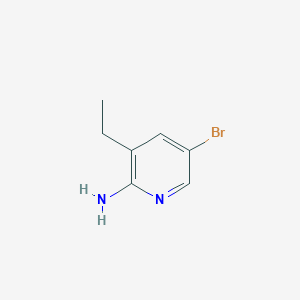

5-Bromo-3-ethylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVIQBPXESSJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Ethylpyridin 2 Amine and Its Precursors

Regioselective Halogenation Strategies for Pyridine (B92270) Systems

The introduction of a halogen atom at a specific position on the pyridine ring is a pivotal step in the synthesis of many derivatives. However, the inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often necessitating harsh conditions which can lead to a lack of selectivity. chemrxiv.orgnsf.gov

Bromination Protocols (e.g., using N-bromosuccinimide)

A direct and common route to 5-Bromo-3-ethylpyridin-2-amine involves the bromination of its precursor, 3-ethylpyridin-2-amine. The directing effects of the substituents on the pyridine ring are crucial for achieving the desired regioselectivity. The amino group at the 2-position is a powerful activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The ethyl group at the 3-position also provides some ortho- and para-directing influence. The combination of these effects strongly favors substitution at the 5-position.

N-bromosuccinimide (NBS) is a widely used reagent for such transformations, offering milder reaction conditions compared to elemental bromine. The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). For instance, the regioselective bromination of 4-methylpyridine (B42270) to 3-bromo-4-methylpyridine (B15001) has been achieved with NBS in acetonitrile at elevated temperatures, yielding the product in 70-80% yield. While direct radical bromination of the methyl group on picolines can be achieved with NBS under radical initiation, nuclear bromination can also occur under different conditions. daneshyari.com In the case of 3-ethylpyridin-2-amine, the electronic activation by the amino group makes electrophilic substitution on the ring the dominant pathway.

Table 1: Representative Bromination Reactions of Substituted Pyridines

| Starting Material | Brominating Agent | Conditions | Product | Yield (%) | Reference |

| 3-Ethylpyridin-2-amine | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | This compound | Not specified | |

| 4-Methylpyridine | N-Bromosuccinimide (NBS) | Acetonitrile, 60–80°C | 3-Bromo-4-methylpyridine | ~70–80 | |

| Aniline (B41778) | Bromine / La(NO₃)₃·6H₂O | Acetonitrile, rt, 3 min | 4-Bromoaniline | 84 | bibliomed.org |

| 2-Amino-3-methylpyridine | Bromine / La(NO₃)₃·6H₂O | Not specified | 2-Amino-5-bromo-3-methylpyridine | Not specified | bibliomed.org |

This table is for illustrative purposes and includes examples of pyridine and aniline bromination to demonstrate regioselectivity.

Sequential Halogenation Approaches to Substituted Pyridines

Sequential halogenation offers an alternative, more controlled method for producing specifically substituted pyridines. This strategy might involve the introduction of one halogen, followed by one or more synthetic steps, and then the introduction of a second halogen. A common tactic is a metal-halogen exchange, where a di- or poly-halogenated pyridine is selectively monolithiated and then quenched with an electrophile. researchgate.net

For example, a strategy for preparing bromoiodo hydroxypyridines involves the initial dibromination of a hydroxypyridine with NBS, followed by a regioselective bromine-lithium exchange using an organolithium reagent (e.g., n-BuLi). The resulting lithiated intermediate can then be trapped with an electrophile like iodine to yield a bromoiodo derivative with complete regioselectivity. researchgate.net This approach provides precise control over the substitution pattern, which is difficult to achieve through direct electrophilic halogenation. researchgate.net

Another advanced technique involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. In a method developed for 3-selective halogenation, pyridines are converted to Zincke imine intermediates. These activated intermediates undergo highly regioselective halogenation under mild conditions before the ring is closed to yield the 3-halopyridine. nsf.govnih.govresearchgate.net

Amination Reactions in the Construction of Pyridin-2-amine Frameworks

The introduction of the 2-amino group is a key step in building the target scaffold. A powerful and versatile method for forming C-N bonds to an aromatic ring is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. wikipedia.orgresearchgate.net

To synthesize a pyridin-2-amine framework, a 2-halopyridine precursor, such as 5-bromo-3-ethyl-2-chloropyridine, would be coupled with an ammonia (B1221849) equivalent or a protected amine. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, DPPF, or other sterically hindered ligands) and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). wikipedia.orgkoreascience.krresearchgate.net The choice of ligand is critical and has evolved over several "generations" of catalyst systems to improve reaction scope and efficiency. wikipedia.org

The Buchwald-Hartwig reaction is notable for its excellent functional group tolerance and broad substrate scope, allowing for the amination of complex and electronically diverse halopyridines. koreascience.krresearchgate.net While the direct use of 2-aminopyridine (B139424) itself as a nucleophile in these couplings can be challenging due to its tendency to bind to the palladium catalyst and inhibit the catalytic cycle, specialized catalysts like Pd-PEPPSI-IPentCl have been developed to overcome this issue. yorku.ca

Table 2: Examples of Palladium-Catalyzed Amination for Pyridine Synthesis

| Aryl Halide | Amine | Catalyst System (Catalyst, Ligand, Base) | Product Type | Yield (%) | Reference |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp, NaOtBu | 2-Aminopyridines | 55-98 | researchgate.net |

| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Diaminated Pyridines | Varies | researchgate.net |

| 2-Benzyloxy halopyridines | Various Amines | Palladium catalyst, suitable ligand | Amino-substituted 2-benzyloxypyridines | Excellent | koreascience.kr |

Alkylation Strategies for Introducing the Ethyl Group on the Pyridine Ring

Introducing alkyl groups onto a pyridine ring can be accomplished through several distinct strategies, either by direct functionalization of a pre-formed ring or by constructing the ring from alkylated precursors.

Direct Alkylation Methodologies

Direct alkylation of a pyridine ring can be challenging due to issues of regioselectivity and the ring's de-activated nature. However, modern cross-coupling reactions provide powerful tools for this transformation. For instance, a 3-halopyridine, such as 3-bromo-5-aminopyridine, could be subjected to a Suzuki or Negishi cross-coupling reaction with an appropriate ethyl-organometallic reagent. The Suzuki reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely used for this purpose. mdpi.com

For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce 5-aryl derivatives in good yields. mdpi.com A similar strategy could be envisioned for introducing an ethyl group using an ethylboronic acid or a related derivative.

Ring Transformation Approaches for Alkylated Pyridines

An alternative and powerful strategy involves constructing the pyridine ring from acyclic (non-ring) precursors that already contain the desired ethyl substituent. This approach, known as ring transformation or de novo synthesis, offers excellent control over the final substitution pattern.

One such method involves a three-component ring transformation where an aldehyde is reacted with an ammonia source. A developed method for synthesizing 3-alkylated 5-nitropyridines treats 3,5-dinitro-2-pyridone with an aldehyde (in this case, propanal to introduce the ethyl group) in the presence of ammonium (B1175870) acetate. acs.org This provides a practical and user-friendly route to the 3-ethylpyridine (B110496) core, which can then be further functionalized. acs.org Another classical approach involves the rearrangement of 2-alkylfurylketones in the presence of ammonia and heat to generate 3-hydroxy-2-alkylpyridines. cdnsciencepub.com While not a direct route to the target compound, this illustrates the principle of building the pyridine ring from a pre-alkylated open-chain or different heterocyclic system.

Catalytic Coupling Reactions in the Synthesis of this compound Derivatives

Catalytic coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of derivatives from this compound.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of various functional groups. mdpi.com This palladium-catalyzed reaction is instrumental in forming biaryl compounds by coupling an organoboron reagent with an organic halide. mdpi.com In the context of this compound, the bromine atom serves as a reactive handle for introducing aryl and heteroaryl substituents. smolecule.com

Studies have demonstrated the successful Suzuki-Miyaura coupling of similar 5-bromopyridin-2-amine derivatives. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate (B84403) (K₃PO₄), yields a series of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.comnih.govevitachem.com These reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com The general applicability of this method suggests its utility for the ethyl analogue as well. mdpi.comresearchgate.net

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for optimizing the yield and purity of the products. For example, catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are often employed. The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to afford the final product and regenerate the catalyst.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving similar brominated aminopyridines:

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 2,5-Dibromo-3-methylpyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 68 |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

This table presents data based on reactions with similar compounds and is illustrative of potential conditions for this compound. mdpi.com

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgresearchgate.net For this compound, the Sonogashira coupling provides a direct route to 5-alkynyl-3-ethylpyridin-2-amine derivatives. These alkynyl-substituted pyridines are valuable intermediates for further transformations.

The synthesis of various 3-alkynyl-2-aminopyridines has been successfully achieved using Sonogashira coupling. rsc.org For instance, 2-amino-3-halogenated pyridines react with a range of terminal alkynes in the presence of catalytic amounts of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with triethylamine (B128534) serving as the base, to produce the desired alkynylated products in good to excellent yields. rsc.org The higher reactivity of an iodo substituent compared to a bromo substituent can be exploited for selective couplings in dihalogenated pyridines. rsc.org

The following table outlines representative conditions for Sonogashira coupling reactions with related bromopyridines:

| Reactant | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Various aryl acetylenes | [PdCl₂(PPh₃)₂] | CuI | Triethylamine | Not specified | >90 |

| 2-Amino-3-bromo-5-methylpyridine | Various terminal alkynes | [PdCl₂(PPh₃)₂] | CuI | Triethylamine | Not specified | up to 93 |

| 5-Bromo-3-iodopyridin-2-amine | Terminal alkynes | Pd(PPh₃)₄ | CuI | Triethylamine | Not specified | Good to Excellent |

This table is based on data from similar compounds and demonstrates the potential reaction conditions for this compound. rsc.orgresearchgate.net

Beyond palladium, other transition metals like copper and rhodium are effective catalysts for C-C and C-N bond formation, offering alternative synthetic pathways. rsc.orgbeilstein-journals.org

Copper-catalyzed reactions are particularly useful for C-N bond formation, such as in the Ullmann condensation. Recent advancements have led to the development of copper-promoted tandem reactions. For example, a copper(II)-promoted cascade reaction of 2-aminopyridines with alkynoic acids has been developed to synthesize 2-haloimidazo[1,2-a]pyridines, forming two C-N bonds and one C-halogen bond in a single pot. rsc.org While not a direct derivatization of the bromo-substituent, this illustrates the utility of copper in constructing complex heterocyclic systems from aminopyridine precursors.

Rhodium-catalyzed reactions have also emerged as powerful tools in organic synthesis. Rhodium catalysts can facilitate various transformations, including C-H activation and functionalization. nih.gov For instance, rhodium(III) has been used to catalyze the amidation of unactivated C(sp³)–H bonds. nih.gov While specific examples involving this compound are not prevalent, the broader applicability of rhodium catalysis in C-C and C-N bond formation suggests potential for future synthetic innovations with this substrate. researchgate.net

Green Chemistry Considerations in the Synthesis of Halogenated Aminopyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated aminopyridines, several green approaches are being explored.

One key area is the use of more environmentally benign halogenating agents and reaction conditions. Traditional bromination often involves molecular bromine, which is highly toxic and corrosive. Greener alternatives include using N-bromosuccinimide (NBS) or employing oxidative halogenation systems. researchgate.net An efficient and sustainable protocol for the selective oxidative halogenation of various aromatic compounds has been developed using sodium halides (NaX) as the halogen source and Oxone as a powerful, yet safer, oxidant. researchgate.net This method avoids the use of metal catalysts and can be performed under mild conditions. researchgate.netresearchgate.net

Another green consideration is the choice of solvent. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions in greener solvents like water, ethanol (B145695), or aqueous ethanol mixtures is a significant step forward. royalsocietypublishing.org For example, a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines was developed using a DBU catalyst in an aqueous ethanol solvent at room temperature, demonstrating high yields and a broad substrate scope. royalsocietypublishing.org

Furthermore, the development of catalyst systems that are efficient, recyclable, and operate under mild conditions contributes to the greening of synthetic processes. The use of bench-stable reagents, such as 2-halopyridinium ketene (B1206846) hemiaminals for the synthesis of 2-aminopyridine derivatives, avoids the need for transition metal catalysts and high-boiling solvents, offering an operationally simple and milder alternative. nih.gov

The following table summarizes some green chemistry approaches relevant to the synthesis of halogenated aminopyridines:

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Safer Reagents | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/Oxone |

| Safer Solvents | Dichloromethane, Chloroform | Water, Ethanol, Aqueous Ethanol |

| Catalysis | Stoichiometric reagents | Efficient, recyclable transition metal or organocatalysts |

| Energy Efficiency | High reaction temperatures | Room temperature reactions, microwave-assisted synthesis |

| Atom Economy | Reactions with poor atom economy | Tandem/cascade reactions, multicomponent reactions |

This table illustrates the shift towards more sustainable practices in the synthesis of compounds like this compound. researchgate.netresearchgate.netroyalsocietypublishing.org

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Ethylpyridin 2 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

Prominent among these are palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig amination reactions. While specific studies on 5-Bromo-3-ethylpyridin-2-amine are not extensively documented, its reactivity can be inferred from its close structural analog, 5-bromo-2-methylpyridin-3-amine (B1289001).

Suzuki Cross-Coupling Reaction: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.comresearchgate.net For this compound, this would involve reacting it with various arylboronic acids in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. wikipedia.orglibretexts.org This reaction would provide a direct route to N-aryl or N-heteroaryl derivatives of 3-ethylpyridin-2,5-diamine.

The following table outlines representative conditions for these coupling reactions, based on studies with the analogous 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 85-95 |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos, RuPhos) | NaOt-Bu or Cs₂CO₃ | Toluene or THF | 80-110 |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the ring of this compound influences the regioselectivity of such reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In this molecule, the C4 and C6 positions are ortho and para to the amino group, respectively.

However, direct electrophilic substitution on the pyridine ring can be challenging. The nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and can serve as a precursor for further functionalization, such as reduction to an amino group. innospk.com

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise conditions and regiochemical outcomes for these reactions on this compound would require empirical investigation, as the directing effects of the existing substituents can lead to a mixture of products.

Transformations of the Amine Functionality

The primary amino group at the 2-position is a versatile functional handle for a variety of chemical transformations. libretexts.org Its nucleophilic nature allows it to react with a range of electrophiles. chemistryguru.com.sgmasterorganicchemistry.com

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(5-Bromo-3-ethylpyridin-2-yl)acetamide. mdpi.com This transformation is often used to protect the amine group or to modify the electronic properties of the molecule. mdpi.com

Alkylation: The amine can undergo alkylation with alkyl halides, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines. libretexts.org

Diazotization: The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net The resulting diazonium group is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles (e.g., -OH, -CN, -X in Sandmeyer reactions), providing a gateway to a wide array of substituted pyridines.

Synthesis of Complex Pyridine-Based Architectures Utilizing this compound as a Synthon

The varied reactivity of this compound makes it a valuable building block, or synthon, for the synthesis of more complex heterocyclic systems. innospk.commdpi.com A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis.

By strategically employing the reactions described above, this compound can be elaborated into a wide range of intricate molecules. For example:

Sequential Cross-Coupling: The bromine atom can be replaced via a Suzuki coupling to introduce a new aryl group. Subsequently, the amino group can be acylated or used as a handle for another coupling reaction, or a second cross-coupling could be performed if another halogen were introduced onto the ring.

Ring Annulation: The amino group and an adjacent substituent (either existing or introduced) can be used to construct a new fused ring system. For instance, the amino group could be condensed with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring, leading to pyridopyrimidine scaffolds, which are prevalent in medicinal chemistry.

The ability to perform diverse chemical transformations at different sites of the molecule allows for a modular and flexible approach to the synthesis of novel pyridine-based compounds with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization of 5 Bromo 3 Ethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 5-Bromo-3-ethylpyridin-2-amine, distinct signals are expected for the protons of the pyridine (B92270) ring, the ethyl group, and the amine group. The electron-donating nature of the amino group (-NH₂) and the electron-withdrawing effect of the bromine atom significantly influence the chemical shifts of the aromatic protons.

The pyridine ring features two aromatic protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will also appear as a doublet. Due to the deshielding effect of the adjacent nitrogen atom, the C6 proton is anticipated to resonate at a lower field (higher ppm value) compared to the C4 proton.

The ethyl group at the C3 position will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The amine group (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Aromatic) | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |

| H-4 (Aromatic) | ~7.4 - 7.6 | Doublet (d) | ~2.0 - 2.5 |

| -NH₂ (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -CH₂- (Ethyl) | ~2.6 - 2.8 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.5 |

The carbon atom C2, bonded to the amino group and the ring nitrogen, is expected to be significantly deshielded, appearing at a low field. The carbon C5, bonded to the bromine atom, will also have its chemical shift influenced by the halogen's electronegativity, though this effect is less pronounced than for fluorine or chlorine. The remaining ring carbons (C3, C4, C6) and the ethyl group carbons will appear at characteristic chemical shifts. For comparison, in a derivative of the analogous compound 5-bromo-2-methylpyridin-3-amine (B1289001), ¹³C NMR signals were observed at δ 16.6, 117.1, 120.4, 121.1, 128, 129.4, 132.2, 133.1, 134.6, 143.9, and 145.2. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~155 - 160 |

| C-6 (Pyridine) | ~145 - 150 |

| C-4 (Pyridine) | ~138 - 142 |

| C-3 (Pyridine) | ~125 - 130 |

| C-5 (Pyridine) | ~105 - 110 |

| -CH₂- (Ethyl) | ~22 - 26 |

| -CH₃ (Ethyl) | ~12 - 15 |

To unambiguously assign the proton and carbon signals and confirm the structure, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the H4 and H6 protons of the pyridine ring, and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H4 to C4, H6 to C6, -CH₂- protons to the -CH₂- carbon, and -CH₃ protons to the -CH₃- carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the substitution pattern on the pyridine ring. For instance, correlations would be expected from the -CH₂- protons of the ethyl group to the C2, C3, and C4 carbons of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic ethyl group, and the vibrations of the pyridine ring itself.

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group are expected as stronger bands just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong band around 1600-1650 cm⁻¹. nist.gov

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 650 cm⁻¹.

The gas-phase IR spectrum for the analogous compound, 2-Amino-5-bromo-3-methylpyridine, shows characteristic peaks that support these expected ranges. nist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak - Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Medium - Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Medium - Strong |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium - Strong |

| C-Br Stretch | 500 - 650 | Medium |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted aromatic amine. The pyridine ring is a chromophore, and the amino and bromo substituents act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity.

Typically, substituted pyridines exhibit two main absorption bands corresponding to π → π* transitions. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyridine. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed, though it is often obscured by the more intense π → π* bands. Studies on similar compounds, such as 2-amino-3,5-dibromopyridine, show absorption bands that are consistent with these expected electronic transitions.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While no published crystal structure for this compound is currently available, an analysis would provide precise data on bond lengths, bond angles, and torsion angles.

It is anticipated that the pyridine ring would be essentially planar. The analysis would reveal the precise C-C, C-N, C-Br, and C-NH₂ bond lengths, which can provide insight into the electronic effects of the substituents.

Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the crystal packing. A key feature would likely be intermolecular hydrogen bonding between the amine group (-NH₂) of one molecule and the pyridine ring nitrogen of a neighboring molecule, potentially forming dimers or extended chain-like structures. Pi-stacking interactions between the aromatic pyridine rings might also play a role in stabilizing the crystal lattice. These types of interactions are commonly observed in the crystal structures of related aminopyridine derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Detailed studies on the mass spectrometry of this compound, including its fragmentation pattern, have not been found in the surveyed literature. Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

For this compound, one would expect the molecular ion peak [M]⁺ to appear at m/z corresponding to its molecular weight, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M and M+2 pattern. The fragmentation would likely involve the loss of the ethyl group, the amino group, or the bromine atom, leading to various daughter ions. However, without experimental data, the precise fragmentation pathway and the relative abundances of the resulting ions cannot be detailed.

Computational Chemistry Investigations of 5 Bromo 3 Ethylpyridin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. mdpi.com DFT calculations can predict a wide range of molecular properties for compounds like 5-Bromo-3-ethylpyridin-2-amine.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govnih.gov The optimization would confirm the planarity of the pyridine (B92270) ring and determine the precise spatial orientation of the ethyl, bromo, and amine substituents.

Conformational analysis is crucial for molecules with flexible groups, such as the ethyl group in this compound. This analysis involves studying the rotation around single bonds (e.g., the C-C bond of the ethyl group) to identify different stable conformers (rotational isomers) and the energy barriers between them. iu.edu.salongdom.org By mapping the potential energy surface, researchers can identify the global minimum energy conformer, which is the most populated and stable form of the molecule under given conditions. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Pyridine Derivative Core Structure Note: This table is illustrative. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Br | ~1.90 Å | |

| C-NH₂ | ~1.37 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~124° |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.com For substituted pyridines, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic ring and substituents, influencing the molecule's electronic transitions and reactivity patterns. mdpi.com

Table 2: Example Frontier Molecular Orbital Data for Substituted Pyridine Derivatives Source: Based on data for similar compounds. researchgate.net

| Compound Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine Derivative 2a | -5.45 | -0.93 | 4.52 |

| Pyridine Derivative 2b | -5.51 | -1.08 | 4.43 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comresearchgate.net These indices provide a quantitative measure of reactivity as defined by Conceptual DFT. frontiersin.org

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is given by η = (ELUMO - EHOMO) / 2. ias.ac.in

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electron acceptor. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors (eV) for Pyridine Derivatives Source: Based on data for similar compounds. researchgate.net

| Compound Series | Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Pyridine Derivative 2a | 2.42 | -3.19 | 2.11 |

| Pyridine Derivative 2b | 2.43 | -3.08 | 1.95 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP analysis is highly effective for predicting the sites of electrophilic and nucleophilic attack. mdpi.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen. In this compound, the nitrogen atom of the pyridine ring and the amino group would be expected to be regions of high negative potential. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms (like the amine hydrogens). mdpi.com

Green Regions: Represent neutral or zero potential.

The MEP map provides a comprehensive picture of the molecule's charge distribution and is a valuable tool for understanding intermolecular interactions. mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. nih.govmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. iu.edu.sa These theoretical values are typically calculated relative to a reference standard like Tetramethylsilane (TMS). libretexts.org A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the proposed molecular structure. nih.gov

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. globalresearchonline.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. globalresearchonline.net This analysis allows for the detailed assignment of vibrational modes, such as C-H stretches, N-H stretches, and the characteristic vibrations of the pyridine ring. nih.gov

The provided outline requires detailed research findings and data tables for the following sections, none of which could be populated with information specific to this compound:

Prediction of Non-Linear Optical (NLO) Properties

While computational studies have been conducted on analogous compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), the substitution of a methyl group with an ethyl group would yield different quantitative results for the requested quantum chemical descriptors, conformational stability, and non-linear optical properties. Therefore, in the interest of scientific accuracy and strict adherence to the subject compound, no data can be presented.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would allow for a detailed analysis as per the requested outline.

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Building Blocks in Heterocyclic and Medicinal Chemistry

5-Bromo-3-ethylpyridin-2-amine serves as a crucial building block in the construction of more complex heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The structure of the molecule offers multiple reactive sites that can be selectively modified. The bromine atom at the 5-position is susceptible to substitution through various cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or other functional groups. Simultaneously, the primary amine group at the 2-position can undergo a range of transformations, such as diazotization or acylation, to build more elaborate molecular architectures.

This versatility is demonstrated in its use as an intermediate in the synthesis of novel heterocyclic compounds designed to inhibit Raf kinase activity, which is relevant in cancer research. google.com The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound provides a well-defined starting point for creating libraries of compounds for biological screening. For instance, it is a precursor in the synthesis of compounds that target Brahma (BRM), a component of the SWI/SNF chromatin remodeling complex. google.com

Precursors for the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is well-documented in patent literature, where it is often a key intermediate in multi-step synthetic pathways. Its strategic functionalization allows chemists to construct larger, more complex molecules with high precision.

One notable application is its conversion to 5-bromo-3-ethylpyridin-2-ol. In this reaction, the primary amine group is transformed into a hydroxyl group via a diazotization reaction using sodium nitrite (B80452) and sulfuric acid at 0 °C. google.com This transformation is significant as it allows for a different set of subsequent chemical modifications at that position.

Another key synthetic application involves the transformation of the bromo-substituted pyridine into a boronate ester. Specifically, this compound is used in the preparation of 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. google.comgoogleapis.com This boronate ester is a highly valuable intermediate for Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This highlights the role of this compound as a precursor to other versatile synthetic building blocks.

| Precursor | Reagents | Product | Significance of Transformation | Reference |

|---|---|---|---|---|

| This compound | Sodium nitrite, Sulfuric acid, Water | 5-bromo-3-ethylpyridin-2-ol | Conversion of an amine to a hydroxyl group, enabling further functionalization. | google.com |

| This compound | (Details proprietary, involves borylation) | 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | Creates a boronate ester intermediate for use in Suzuki cross-coupling reactions. | google.comgoogleapis.com |

Development of Novel Materials with Specific Electronic Properties

While extensively used as a synthetic intermediate, the application of this compound in the development of novel materials with specific electronic properties is not yet widely reported in public literature. In theory, its structure is conducive to such applications. The pyridine ring is an electron-deficient aromatic system, while the amine group is an electron-donating substituent. This "push-pull" electronic characteristic could be exploited in the design of organic dyes, non-linear optical materials, or components of organic light-emitting diodes (OLEDs). The bromine atom provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into larger conjugated systems, which are foundational steps in creating functional organic materials. However, specific research to harness these potential properties has not been documented.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, molecules containing nitrogen atoms, such as pyridines and amines, are fundamental for designing ligands that can bind to metal ions. This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amine group. This arrangement allows it to potentially act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal center. The electronic properties of the ligand, and consequently the resulting metal complex, could be tuned by the ethyl and bromo substituents. Despite this potential, there is a lack of specific studies detailing the use of this compound as a ligand in the synthesis and characterization of coordination complexes.

Supramolecular Chemistry and Crystal Engineering of 5 Bromo 3 Ethylpyridin 2 Amine Architectures

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed investigation into the non-covalent interactions of 5-Bromo-3-ethylpyridin-2-amine cannot be conducted without experimental crystallographic data. However, based on its molecular structure, several types of interactions could be anticipated. The primary amine group (-NH2) is a strong hydrogen bond donor, while the pyridine (B92270) nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of robust hydrogen-bonding networks, such as N-H···N synthons, which are common in related aminopyridine structures.

Furthermore, the bromine atom introduces the possibility of halogen bonding. Halogen bonds are highly directional non-covalent interactions between a halogen atom (in this case, bromine) and a Lewis base. In the solid state of this compound, the pyridine nitrogen or the amine group could act as halogen bond acceptors, leading to the formation of Br···N interactions. These interactions can play a significant role in directing the assembly of molecules in the crystal lattice.

Without empirical data, any discussion of the interplay between hydrogen and halogen bonding in this specific compound remains speculative.

Crystal Packing and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties. Given the potential for various competing hydrogen and halogen bonding motifs in this compound, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. However, no studies have been published to confirm or deny the existence of polymorphs for this compound.

Co-crystallization Strategies for Designed Architectures

Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with modified properties. This compound would be a promising candidate for co-crystallization studies due to its hydrogen and halogen bonding capabilities.

Strategies for forming co-crystals with this compound could involve selecting co-formers that have complementary functional groups. For instance:

Carboxylic acids: These could form strong N-H···O and O-H···N hydrogen bonds with the aminopyridine moiety.

Halogen bond donors/acceptors: Co-formers with strong halogen bond accepting or donating capabilities could be used to specifically target the bromine atom and create halogen-bonded co-crystals.

The design of such co-crystals would aim to create specific supramolecular architectures, potentially leading to new materials with interesting optical, electronic, or mechanical properties. However, the lack of fundamental crystallographic data for the parent compound, this compound, makes the rational design of its co-crystals challenging.

Electrochemical Behavior of 5 Bromo 3 Ethylpyridin 2 Amine and Its Derivatives

Cyclic Voltammetry and Redox Properties

Cyclic voltammetry is a powerful technique to investigate the redox behavior of electroactive species. For 5-Bromo-3-ethylpyridin-2-amine, a cyclic voltammogram would likely reveal oxidation and reduction peaks corresponding to the electron transfer processes involving the aminopyridine core and the substituents.

The oxidation of the amino group is a common electrochemical process observed in many aromatic amines. This process is often irreversible and can lead to the formation of radical cations, which may undergo further reactions, such as polymerization, leading to the formation of an electroactive polymer film on the electrode surface. The presence of the ethyl group might slightly lower the oxidation potential due to its inductive electron-donating effect.

The reduction processes for this compound could involve the pyridine (B92270) ring and the carbon-bromine bond. The pyridine ring can undergo reduction at negative potentials. The presence of the electron-withdrawing bromine atom could facilitate this reduction. Additionally, the carbon-bromine bond can be electrochemically cleaved in a reductive process, which is a characteristic reaction of many halogenated organic compounds.

To illustrate the expected trends in redox potentials, the following table presents hypothetical data for this compound and related compounds. This data is based on the general principles of substituent effects on the electrochemical properties of aromatic compounds.

| Compound | Predicted Oxidation Potential (V vs. Ag/AgCl) | Predicted Reduction Potential (V vs. Ag/AgCl) |

| 2-Aminopyridine (B139424) | 1.0 - 1.2 | -1.8 to -2.0 |

| 5-Bromo-2-aminopyridine | 1.1 - 1.3 | -1.7 to -1.9 |

| 3-Ethyl-2-aminopyridine | 0.9 - 1.1 | -1.9 to -2.1 |

| This compound | 1.0 - 1.2 | -1.7 to -1.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, aimed at demonstrating the expected influence of substituents on the redox potentials.

Potential Applications in Electroactive Materials and Sensors

The inferred redox properties of this compound and its derivatives suggest their potential for use in the development of advanced electroactive materials and electrochemical sensors.

Electroactive Materials:

The ability of this compound to undergo electropolymerization through the oxidation of the amino group opens up the possibility of creating novel conducting polymers. These polymers could possess interesting electronic and optical properties due to the presence of the bromo and ethyl substituents. Such materials could find applications in:

Organic electronic devices: as components in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Corrosion protection: as a protective coating on metal surfaces.

Energy storage: as electrode materials in batteries and supercapacitors.

Electrochemical Sensors:

The pyridine nitrogen and the amino group in this compound can act as coordination sites for metal ions. This property can be exploited for the development of electrochemical sensors for the detection of various metal ions. Upon binding with a metal ion, a change in the redox potential or the current of the cyclic voltammogram of the compound would be observed, allowing for the quantification of the metal ion concentration.

Furthermore, the bromo substituent provides a site for further functionalization of the molecule through cross-coupling reactions. This would allow for the attachment of other receptor units for the specific detection of other analytes, such as anions or biological molecules. The electropolymerized film of this compound could also serve as a platform for the immobilization of enzymes or antibodies, leading to the development of biosensors.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Transformations for Functionalization

The bromine atom and the amino group on the 5-Bromo-3-ethylpyridin-2-amine scaffold are prime targets for catalytic functionalization, opening avenues for creating diverse molecular architectures. Future research is poised to move beyond traditional methods and explore more sophisticated catalytic systems to modify this core structure with high precision and efficiency.

One of the most promising areas is the continued development of palladium-catalyzed cross-coupling reactions. While Suzuki and similar couplings are established for aryl-aryl bond formation on bromo-pyridines, future work will likely focus on more challenging transformations. mdpi.com This includes the direct C-H functionalization of the pyridine (B92270) ring, a strategy that avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to synthesis. researchgate.net For instance, catalysts could be designed to selectively activate the C-4 or C-6 positions, allowing for the introduction of new substituents while preserving the key bromo and amino groups for subsequent reactions.

Another emerging direction is the use of photoredox catalysis. These methods, which use light to drive chemical reactions, can enable transformations that are difficult to achieve with traditional thermal methods. For this compound, photoredox catalysis could facilitate novel alkylation, arylation, or trifluoromethylation reactions at various positions on the pyridine ring, providing access to new chemical space for drug discovery and materials science.

Below is a table summarizing potential catalytic transformations for the functionalization of this compound:

| Transformation Type | Target Site | Potential Catalyst System | Desired Outcome |

| Suzuki-Miyaura Coupling | C5-Br | Pd(PPh₃)₄ / K₃PO₄ | Arylation/Heteroarylation |

| Buchwald-Hartwig Amination | C5-Br | Palladium or Copper Catalysts | C-N Bond Formation |

| C-H Arylation | C4 or C6 | Rhodium(III) or Palladium(II) | Direct introduction of aryl groups |

| Sonogashira Coupling | C5-Br | Pd/Cu catalysts | Alkynylation |

| Photoredox-mediated Alkylation | Pyridine Ring | Ru(bpy)₃²⁺ or similar photosensitizers | Introduction of complex alkyl fragments |

Development of Advanced Functional Materials Based on the Pyridine Scaffold

The unique electronic and coordination properties of the pyridine ring make it an excellent component for advanced functional materials. This compound, with its multiple points for modification, is a versatile precursor for the synthesis of materials with tailored optical, electronic, and structural properties.

In the field of organic electronics, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The nitrogen atom in the pyridine ring can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for charge transport and device performance. researchgate.net The bromo and amino groups provide handles for polymerization or for attaching the pyridine core to other functional molecules.

Furthermore, the 2-amino-pyridine motif is an excellent ligand for metal coordination. This opens the door to the design of novel metal-organic frameworks (MOFs) and coordination polymers. By functionalizing the amino group or replacing the bromine with other linking groups, researchers can create porous materials with high surface areas and tunable pore sizes. Such materials have potential applications in gas storage, catalysis, and chemical sensing.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. acs.orgvcu.edu The synthesis and functionalization of this compound and its derivatives are well-suited for these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com For example, hazardous reactions, such as nitration or certain halogenations that might be used in the synthesis of precursors to this compound, can be performed more safely in a flow reactor. Furthermore, multi-step syntheses involving this compound can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. acs.org

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.net By systematically varying the substituents at the C5 position (via cross-coupling) and the N2 position (via amidation or alkylation), researchers can quickly explore the structure-activity relationships for a given biological target or material property.

The table below outlines the potential benefits of integrating modern synthesis methodologies:

| Methodology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis of the core structure and subsequent functionalization reactions. | Improved safety, precise control of reaction conditions, enhanced scalability, potential for telescoped reactions. acs.orgmdpi.com |

| Automated Synthesis | Library generation for high-throughput screening. | Rapid diversification of the scaffold, accelerated discovery of lead compounds, efficient exploration of structure-activity relationships. researchgate.net |

| Microwave-Assisted Synthesis | Acceleration of slow reactions, such as certain cross-coupling steps. | Reduced reaction times, improved yields, access to novel reaction pathways. |

Advanced Theoretical Modeling for Predictive Synthesis and Property Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. researchgate.net For this compound, these methods can provide valuable insights into its reactivity, electronic properties, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the regioselectivity of functionalization reactions. mdpi.com For example, calculating the electron density at different positions on the pyridine ring can help chemists choose the right catalyst and conditions to achieve a desired C-H activation. researchgate.netresearchgate.net

Molecular docking studies can predict how derivatives of this compound might bind to a biological target, such as an enzyme or a receptor. mdpi.com This allows for the rational design of new drug candidates with improved potency and selectivity. By modeling the interactions between the molecule and the protein's active site, researchers can prioritize which derivatives to synthesize, saving time and resources.

In materials science, theoretical models can predict the electronic and optical properties of polymers or MOFs derived from this scaffold. nih.gov For instance, time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of potential OLED materials, allowing for the in-silico design of compounds with specific colors and efficiencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。